molecular formula C10H19FN2O2 B1381160 tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate CAS No. 1434127-01-1

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate

Cat. No.: B1381160
CAS No.: 1434127-01-1
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-YUMQZZPRSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate” is C10H20N2O3 . The exact mass is 216.14739250 g/mol . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a complexity of 225 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 216.28 g/mol . It has a topological polar surface area of 73.6 Ų . The compound has a rotatable bond count of 3 . The physical form of a similar compound, “tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate”, is a white to yellow solid .

Scientific Research Applications

  • Synthesis and Chemical Transformation :

    • Zhao et al. (2017) detailed the synthesis of a tert-butyl carbamate derivative, emphasizing its role as an intermediate in biologically active compounds like omisertinib (Zhao, Guo, Lan, & Xu, 2017).
    • Tang et al. (2014) synthesized (R)-tert-butyl carbamate as an intermediate of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).
    • Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, highlighting their utility in organic synthesis (Sakaitani & Ohfune, 1990).
  • Biological and Pharmacological Applications :

    • Camarillo-López et al. (2020) explored a tert-butyl carbamate derivative’s potential in treating Alzheimer's disease, focusing on its β-secretase and acetylcholinesterase inhibitory activities (Camarillo-López, Hernández Rodríguez, Torres-Ramos, Arciniega-Martínez, García-Marín, Correa Basurto, Méndez Méndez, & Rosales-Hernández, 2020).
    • Ghosh, Cárdenas, and Brindisi (2017) described enantioselective syntheses of tert-butyl carbamate derivatives for potential use as protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
  • Chemical Structure and Properties :

    • Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on tert-butyl carbamate derivatives, offering insights into their molecular structure and interactions (Kant, Singh, & Agarwal, 2015).
    • Zheng et al. (2008) analyzed the crystal structure of a tert-butyl carbamate derivative to better understand its molecular conformation (Zheng, Huang, Guo, Zhang, & Jin, 2008).

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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